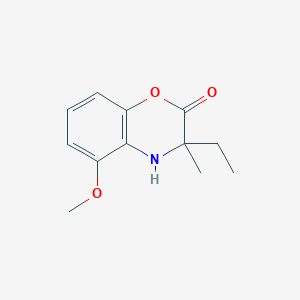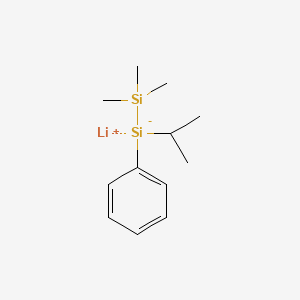
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide is a chemical compound with the CAS number 823207-40-5 It is known for its unique structure, which includes a lithium atom bonded to a phenyl-propan-2-yl group and a trimethylsilylsilanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenyl-propan-2-yl-trimethylsilylsilanide typically involves the reaction of phenyl-propan-2-yl chloride with trimethylsilylsilanide in the presence of a lithium reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maintain consistency and quality. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenyl-propan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Wirkmechanismus
The mechanism of action of lithium;phenyl-propan-2-yl-trimethylsilylsilanide involves its ability to form stable intermediates with various substrates. The lithium atom acts as a nucleophile, facilitating the formation of new bonds. The trimethylsilylsilanide group provides steric hindrance, which can influence the selectivity and reactivity of the compound. Molecular targets and pathways involved in its reactions are still under investigation, but it is known to interact with various organic and inorganic substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;phenyl-trimethylsilylsilanide
- Lithium;propyl-trimethylsilylsilanide
- Lithium;butyl-trimethylsilylsilanide
Uniqueness
Lithium;phenyl-propan-2-yl-trimethylsilylsilanide is unique due to the presence of the phenyl-propan-2-yl group, which imparts distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
823207-40-5 |
|---|---|
Molekularformel |
C12H21LiSi2 |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
lithium;phenyl-propan-2-yl-trimethylsilylsilanide |
InChI |
InChI=1S/C12H21Si2.Li/c1-11(2)13(14(3,4)5)12-9-7-6-8-10-12;/h6-11H,1-5H3;/q-1;+1 |
InChI-Schlüssel |
YUBLDIZZBXGSHZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


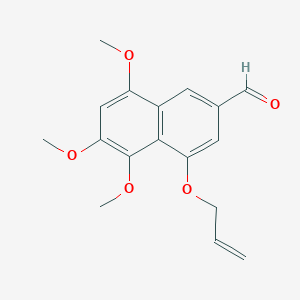
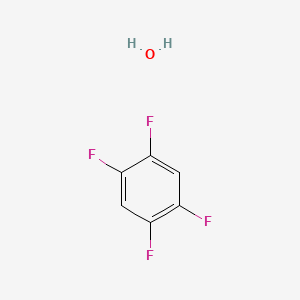
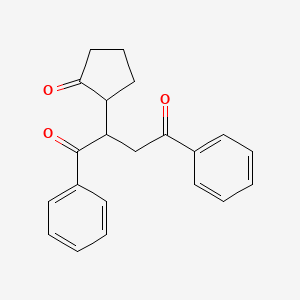
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
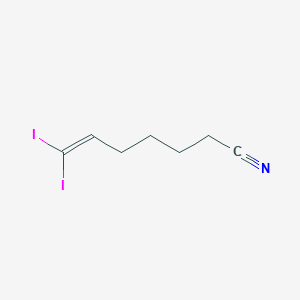
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)
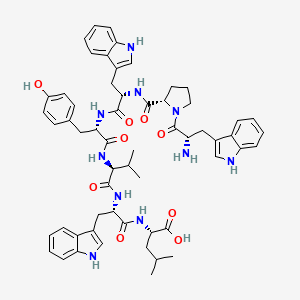
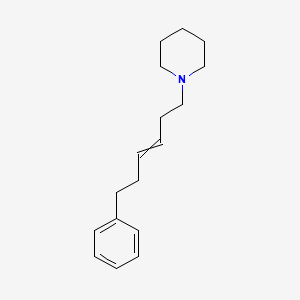
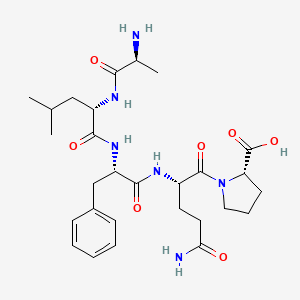
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
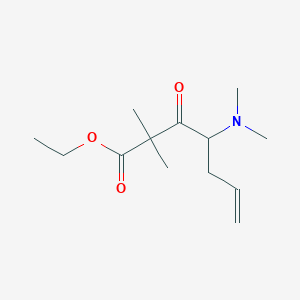
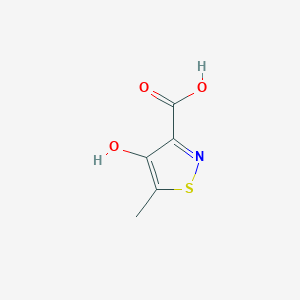
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
